molecular formula C19H14F2N4OS B11201738 N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11201738
M. Wt: 384.4 g/mol
InChI Key: XDZDMWIFNPGLQY-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyrimidoindole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 8-methyl-5H-pyrimido[5,4-B]indole, and chloroacetyl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

    Step 1: Synthesis of 2-(2,4-difluorophenyl)acetamide by reacting 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base.

    Step 2: Formation of the sulfanylacetamide linkage by reacting the intermediate with 8-methyl-5H-pyrimido[5,4-B]indole in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanylacetamide linkages.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide analogs: Compounds with similar structures but different substituents on the phenyl or indole rings.

    Other acetamides: Compounds with different aromatic groups or linkages.

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group, a pyrimidoindole moiety, and a sulfanylacetamide linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14F2N4OS/c1-10-2-4-14-12(6-10)17-18(25-14)19(23-9-22-17)27-8-16(26)24-15-5-3-11(20)7-13(15)21/h2-7,9,25H,8H2,1H3,(H,24,26)

InChI Key

XDZDMWIFNPGLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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